trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
Overview
Description
“trans-4-Aminocyclohexanemethanol” and “trans-4-Aminocyclohexylacetic acid” are organic compounds that are used in various chemical reactions . They are known to possess many biological properties and are excellent starting materials for the synthesis of active pharmaceutical agents .
Synthesis Analysis
The synthesis of these compounds often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol . Another approach for the trans-isomer was selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst .
Molecular Structure Analysis
The molecular formula of “trans-4-Aminocyclohexylacetic acid” is C8H15NO2 . The InChI code is 1S/C8H15NO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h6-7H,1-5,9H2, (H,10,11)/t6-,7- .
Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and involve several steps. For example, the hydrogenation of p-acetamidophenol (III) gives a product with a trans/cis ratio of at least 1:1 . The reaction mixture is then saponified in an alkaline medium, and cooled to precipitate the desired compound .
Physical and Chemical Properties Analysis
The molecular weight of “trans-4-Aminocyclohexylacetic acid” is 157.21 . It is a solid substance .
Safety and Hazards
Properties
IUPAC Name |
(4-aminocyclohexyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQRPCMMKXGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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